5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzylamino group, a chlorophenoxy group, and an oxazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with suitable reagents to form the benzylamino intermediate.
Synthesis of the Chlorophenoxy Intermediate: This involves the reaction of 4-chlorophenol with appropriate reagents to form the chlorophenoxy intermediate.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving the intermediates prepared in the previous steps.
Final Coupling Reaction: The final step involves coupling the benzylamino and chlorophenoxy intermediates with the oxazole ring under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound.
Scientific Research Applications
5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-(benzylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- 5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
- 5-(benzylamino)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Uniqueness
The uniqueness of 5-(benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile lies in its specific structural features, such as the presence of the chlorophenoxy group and the furan ring, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
5-(Benzylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of oxazole derivatives and features a unique structure characterized by:
- Benzylamino group
- Furan ring
- Oxazole ring
- Chlorophenoxy substitution
This structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity through:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can lead to various biological effects, including inhibition of enzyme activity and alteration of signal transduction pathways.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxazole compounds, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.
Compound | S. aureus (mm) | E. coli (mm) |
---|---|---|
This compound | 20 | 17 |
Amoxicillin | 30 | 27 |
This table illustrates the compound's efficacy compared to standard antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against A431 and Jurkat cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .
Case Studies
- Antibacterial Efficacy : A study conducted by Chilumula et al. evaluated the antibacterial activity of various oxazole derivatives, including our compound of interest. Results indicated that it exhibited superior activity against resistant strains compared to traditional antibiotics .
- Anticancer Mechanisms : Research published in MDPI highlighted the interaction mechanisms of oxazole derivatives with cancer cell lines, demonstrating that specific substitutions significantly enhance their antiproliferative effects . The presence of chlorine in the phenyl ring was noted as a critical factor for increased activity.
Properties
IUPAC Name |
5-(benzylamino)-2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-16-6-8-17(9-7-16)27-14-18-10-11-20(28-18)22-26-19(12-24)21(29-22)25-13-15-4-2-1-3-5-15/h1-11,25H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNZCWWUOWVZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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